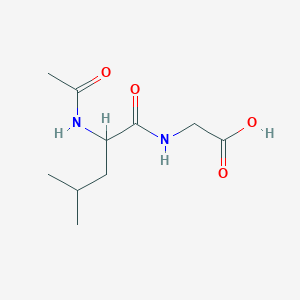
2'-O-Methyl-2,5'-anhydrouridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’-O-Methyl-2,5’-anhydrouridine is a modified nucleoside that plays a significant role in the research and development of drugs targeting RNA-based diseases, such as cancer, viral infections, and genetic disorders. It is an anhydrous nucleoside with the molecular formula C10H12N2O5 and a molecular weight of 240.21 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2’-O-Methyl-2,5’-anhydrouridine can be synthesized by a microwave-mediated reaction of 2,2’-anhydrouridine with naphthols . The reaction involves the use of 3’-phosphoramidite building blocks to incorporate 2’-O-aryluridine derivatives into 2’-O-methylated oligoribonucleotides .
Industrial Production Methods
The industrial production of 2’-O-Methyl-2,5’-anhydrouridine involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is extensively utilized in the research and development of drugs targeting RNA-based diseases.
Análisis De Reacciones Químicas
Types of Reactions
2’-O-Methyl-2,5’-anhydrouridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups of the compound.
Substitution: The compound can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve the use of halogenating agents and nucleophiles.
Major Products Formed
The major products formed from these reactions include various derivatives of 2’-O-Methyl-2,5’-anhydrouridine with modified functional groups, which can be used for further research and development .
Aplicaciones Científicas De Investigación
2’-O-Methyl-2,5’-anhydrouridine is extensively utilized in scientific research, including:
Chemistry: It is used as a building block for the synthesis of modified oligoribonucleotides.
Biology: The compound is used in the study of RNA-based mechanisms and interactions.
Medicine: It plays a crucial role in the development of drugs targeting RNA-based diseases, such as cancer and viral infections.
Industry: The compound is used in the production of nucleic acid-based drugs and other pharmaceutical applications.
Mecanismo De Acción
The mechanism of action of 2’-O-Methyl-2,5’-anhydrouridine involves its incorporation into RNA molecules, where it can alter the structure and function of the RNA. The compound can stabilize alternative secondary structures in RNA, increasing the abundance and lifetime of low-populated short-lived excited states . This stabilization can modulate the biological activities of the RNA and influence various cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
2’-O-Methyluridine: A similar compound that also involves methylation at the 2’ position of the ribose sugar.
2’-O-Methoxyethyluridine: Another modified nucleoside with a methoxyethyl group at the 2’ position.
Uniqueness
2’-O-Methyl-2,5’-anhydrouridine is unique due to its specific structural modifications, which provide enhanced stability and unique interactions with RNA molecules. These properties make it particularly valuable in the development of RNA-based therapeutics and research applications .
Propiedades
IUPAC Name |
11-hydroxy-12-methoxy-8,13-dioxa-2,6-diazatricyclo[8.2.1.02,7]trideca-3,6-dien-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O5/c1-15-8-7(14)5-4-16-10-11-6(13)2-3-12(10)9(8)17-5/h2-3,5,7-9,14H,4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNEKINQEWXDGCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C2COC3=NC(=O)C=CN3C1O2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[4-[3a-hydroxy-3-[3-methoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-3,4,6,6a-tetrahydro-1H-furo[3,4-c]furan-6-yl]-2-methoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12099201.png)





![sodium;(2Z)-3,3-dimethyl-1-[6-oxo-6-(prop-2-ynylamino)hexyl]-2-[(2E,4E)-5-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)penta-2,4-dienylidene]indole-5-sulfonate](/img/structure/B12099230.png)





![4,8,12-Trimethyl-2,13-dioxatetracyclo[7.5.0.01,5.012,14]tetradecan-3-one](/img/structure/B12099292.png)
![Methyl, [4-(methoxycarbonyl)phenyl]-](/img/structure/B12099297.png)
